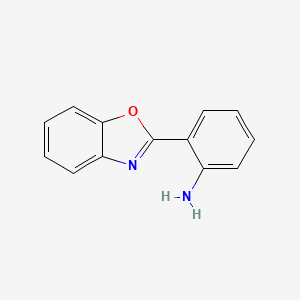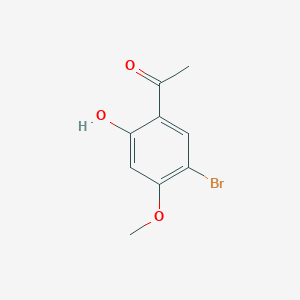![molecular formula C23H24N4O3 B1230238 N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)
N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide is a member of piperazines and a member of pyridines.
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Potential : A study described the bioisosteric replacement of N-methyl amide in benzoxazinones, leading to the discovery of potent 5-HT(1A/B/D) receptor antagonists. These compounds, including variants similar to N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide, exhibit potential as antidepressants/anxiolytics with reduced side effects (Bromidge et al., 2010).
Antipsychotic Agents : Research on heterocyclic analogues of 1192U90 revealed that certain compounds, including those structurally related to the queried chemical, demonstrated potent antipsychotic activities without significant extrapyramidal side effects (Norman et al., 1996).
Radioligands for Peripheral Benzodiazepine Receptors : A study involved labeling novel quinoline-2-carboxamide derivatives, including those structurally similar to N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide, for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).
Inotropic Evaluation for Cardiac Applications : Compounds structurally similar to the queried chemical were evaluated for their potential as positive inotropic agents, which could enhance cardiac contractility (Liu et al., 2009).
Antibacterial Agents : Research on pyridonecarboxylic acids led to the synthesis of derivatives with potent antibacterial activity, with some structures related to the chemical (Segawa et al., 1992).
Cancer Chemoresistance Inhibition : A study on 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, structurally related to the queried compound, showed its potential in overcoming cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).
Cytotoxic Activity in Cancer Therapeutics : Synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the queried compound, demonstrated potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Propiedades
Nombre del producto |
N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C23H24N4O3 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-15-11-22(27-9-7-26(2)8-10-27)25-19-5-4-17(13-18(15)19)24-23(28)16-3-6-20-21(12-16)30-14-29-20/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,28) |
Clave InChI |
AGIAQXNCZZGFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)
![3,4,5,6-Tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1230161.png)
![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(2-pyridinyl)-1-benzimidazolyl]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1230167.png)




![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)
